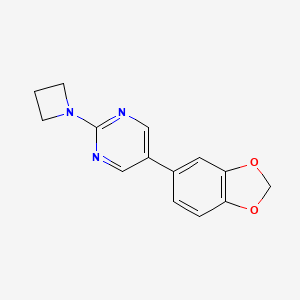
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine (2A5B), is a synthetic organic compound that has recently been gaining attention due to its potential applications in various scientific fields. 2A5B has been found to have a variety of biochemical and physiological effects, as well as advantageous features for laboratory experiments.
科学研究应用
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has been studied for its potential applications in a variety of scientific research fields. It has been used in the study of enzyme inhibitors, DNA-binding proteins, and cell-signaling pathways. It has also been used in the study of its effects on the metabolism of various drugs and toxins, as well as its potential use as an anti-cancer agent. Additionally, 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has been studied for its potential use as an anti-inflammatory agent.
作用机制
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine is believed to act as an enzyme inhibitor, meaning that it binds to certain enzymes and prevents them from performing their normal functions. This inhibition can have a variety of effects, depending on which enzyme is being inhibited. The exact mechanism of action of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine is still being studied, but it is believed to involve the binding of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine to the active site of the enzyme, which prevents the enzyme from performing its normal functions.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA-binding proteins, which can have effects on the cell-signaling pathways. Additionally, 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to affect the metabolism of certain drugs and toxins.
实验室实验的优点和局限性
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a variety of biochemical and physiological effects, which makes it useful for studying a variety of different processes. However, 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine also has some limitations. It is difficult to synthesize in large quantities, and it is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
There are a number of potential future directions for the study of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine. One potential direction is to further study its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine could be studied for its potential applications in drug design and development, as well as for its potential use as an anti-cancer or anti-inflammatory agent. Finally, further research could be done to improve the synthesis process of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine, as well as to develop new methods for using it in laboratory experiments.
合成方法
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine can be synthesized using a number of different methods. One of the most commonly used methods is the reaction of 1,3-dichloro-5-methyl-2-oxazolidinone with 2-chloro-5-methylpyrimidine in the presence of a base. This reaction yields a product with a yield of up to 95%. Other methods for synthesizing 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine include the reaction of 2-chloro-5-methylpyrimidine with 1,3-dichloro-5-methyl-2-oxazolidinone in the presence of a base, as well as the reaction of 1,3-dichloro-5-methyl-2-oxazolidinone with 2-chloro-5-methylpyrimidine in the presence of a base.
属性
IUPAC Name |
2-(azetidin-1-yl)-5-(1,3-benzodioxol-5-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-4-17(5-1)14-15-7-11(8-16-14)10-2-3-12-13(6-10)19-9-18-12/h2-3,6-8H,1,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDJJIDKGPZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443043.png)
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)
![9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443054.png)
![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443074.png)
![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)

![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)